3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one 3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0895409
InChI: InChI=1S/C22H24N2O2S/c1-15(2)14-24-21(25)20(13-17-7-5-16(3)6-8-17)27-22(24)23-18-9-11-19(26-4)12-10-18/h5-13,15H,14H2,1-4H3/b20-13-,23-22?
SMILES: CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5 g/mol

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0895409

Molecular Formula: C22H24N2O2S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C22H24N2O2S
Molecular Weight 380.5 g/mol
IUPAC Name (5Z)-2-(4-methoxyphenyl)imino-5-[(4-methylphenyl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H24N2O2S/c1-15(2)14-24-21(25)20(13-17-7-5-16(3)6-8-17)27-22(24)23-18-9-11-19(26-4)12-10-18/h5-13,15H,14H2,1-4H3/b20-13-,23-22?
Standard InChI Key JZKZXUMBEFSGTI-APOQOXIPSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C
SMILES CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C
Canonical SMILES CC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator